1,3-Propanediol, 2,2-diethyl-, dicarbamate
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Overview
Description
1,3-Propanediol, 2,2-diethyl-, dicarbamate is an organic compound with the molecular formula C7H16O2. It is also known by other names such as 2,2-Diethyl-1,3-propanediol and 3,3-Dimethylol pentane . This compound is characterized by its two hydroxyl groups attached to a propane backbone, with two ethyl groups attached to the central carbon atom.
Preparation Methods
The synthesis of 1,3-Propanediol, 2,2-diethyl-, dicarbamate can be achieved through several methods. One common method involves the reaction of 2-phenyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of suitable acid combining compounds such as sodium hydroxide or dialkylaniline . Industrial production methods often involve large-scale hydrogenation in standard reactors capable of sustaining high pressures .
Chemical Reactions Analysis
1,3-Propanediol, 2,2-diethyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Propanediol, 2,2-diethyl-, dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dicarbamate involves its interaction with molecular targets and pathways within cells. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of proteins and other cellular components .
Comparison with Similar Compounds
1,3-Propanediol, 2,2-diethyl-, dicarbamate can be compared with other similar compounds such as:
2,2-Diethylpropane-1,3-diol: Similar structure but lacks the carbamate groups.
3,3-Dimethylol pentane: Another name for the same compound.
2,2-Diethylpropanediol-1,3: Similar structure with slight variations in functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
CAS No. |
6009-77-4 |
---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-9(4-2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI Key |
VSYMNDBTCKIDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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